Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate
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Overview
Description
Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is a chemical compound with the molecular formula C18H32O5 and a molecular weight of 328.44 g/mol . It is known for its unique structure, which includes a dioxane ring and a dodecyl ester group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate typically involves the esterification of 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a drug delivery agent and its pharmacological properties.
Industry: It is used in the formulation of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active carboxylic acid derivatives, which can interact with enzymes and receptors in biological systems. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid, 2-propen-1-yl ester: This compound has a similar dioxane ring structure but with an allyl ester group
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: Another related compound with an allyl group, used in polymer chemistry
Uniqueness
Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is unique due to its long dodecyl ester chain, which imparts distinct hydrophobic properties and enhances its solubility in organic solvents. This makes it particularly useful in applications requiring amphiphilic molecules .
Properties
Molecular Formula |
C18H32O5 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate |
InChI |
InChI=1S/C18H32O5/c1-3-4-5-6-7-8-9-10-11-12-13-21-16(19)18(2)14-22-17(20)23-15-18/h3-15H2,1-2H3 |
InChI Key |
QHTMNVZPJHSCSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1(COC(=O)OC1)C |
Origin of Product |
United States |
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